
6-OAU
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: GTPL5846 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Uracil ausgehenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Substitutionsreaktion zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von GTPL5846 umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um das gewünschte Produkt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GTPL5846 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: GTPL5846 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können GTPL5846 in seine reduzierten Formen umwandeln.
Substitution: Die Octylamingruppe in GTPL5846 kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile und Elektrophile in Gegenwart von Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von GTPL5846 Oxide liefern, während die Reduktion reduzierte Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
6-n-Octylaminouracil (6-OAU) is a synthetic agonist of the G protein-coupled receptor 84 (GPR84) that is used in scientific research to study GPR84's function and signaling pathways . GPR84 is a receptor that can be activated by medium-chain fatty acids (MCFAs) and is largely pro-inflammatory .
Scientific Research Applications of this compound
- Microglial Activation and Motility: this compound rapidly induces membrane ruffling and motility in cultured microglia, which are immune cells in the brain . Studies have shown that this compound induces lamellipodia formation in microglia, with the highest percentage of ruffling observed two minutes after application . This effect is mediated by Gi-coupled signaling, as it is suppressed by pertussis toxin, an inhibitor of Gi signaling .
- Phagocytosis of Cancer Cells: this compound can synergize with the blockade of CD47 on cancer cells to induce phagocytosis of cancer cells by macrophages .
- Thermogenesis: Application of this compound can reinstate brown adipocyte activity .
- GPR84 Signaling Complex Structure: this compound is used to determine the high-resolution structure of the GPR84-Gi signaling complex, which helps in understanding GPR84 signaling and developing new drugs targeting GPR84 . The structure reveals a completely occluded binding pocket for this compound, the molecular basis of receptor activation, and an unusual Gi-coupling interface .
- GPR84 Agonist Studies: As the first synthetic GPR84 agonist discovered by screening, this compound serves as a reference compound in the discovery of more potent and selective GPR84 agonists .
- Inflammation Research: this compound can induce an inflammatory condition through chemokine production and chemotaxis in vivo .
Wirkmechanismus
GTPL5846 exerts its effects by acting as an agonist of G protein-coupled receptor 84. Upon binding to the receptor, GTPL5846 activates downstream signaling pathways, leading to the activation of phosphoinositide 3-kinase and the accumulation of phosphoinositides . This activation results in the internalization of the receptor and the amplification of proinflammatory cytokines such as interleukin-8 . Additionally, GTPL5846 exhibits anti-bacterial properties by reducing reactive oxygen species production during bacterial infections .
Vergleich Mit ähnlichen Verbindungen
6-n-hexylaminouracil: Another surrogate agonist of G protein-coupled receptor 84 with similar proinflammatory properties.
6-n-butylaminouracil: Exhibits similar activation of G protein-coupled receptor 84 but with different potency and efficacy.
Uniqueness: GTPL5846 is unique due to its high potency as an agonist of G protein-coupled receptor 84, with an EC50 value of 105 nanomolar . Its ability to amplify proinflammatory cytokines and exhibit anti-bacterial properties makes it a valuable compound for scientific research and potential therapeutic applications .
Biologische Aktivität
6-OAU, or 6-n-octylaminouracil, is a synthetic agonist of the GPR84 receptor, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and implications for drug development.
This compound activates GPR84, a G-protein coupled receptor (GPCR) implicated in various physiological processes. The activation of GPR84 by this compound has been shown to enhance phagocytosis in macrophages and improve metabolic functions in brown adipose tissue (BAT).
- GPR84 Activation : The binding of this compound to GPR84 leads to the activation of intracellular signaling pathways, notably the Gi/o pathway. This results in increased intracellular calcium levels and enhanced mitochondrial respiration, which are critical for energy metabolism and thermogenesis in BAT .
Phagocytosis Enhancement
In vitro studies have demonstrated that treatment with this compound significantly promotes the phagocytosis of cancer cells by bone marrow-derived macrophages (BMDMs). For instance, BMDMs treated with this compound showed a concentration-dependent increase in the uptake of Raji cells, a human non-Hodgkin lymphoma cell line .
- Case Study : In a study utilizing BMDMs from BALB/c mice, it was observed that the combination of this compound with a CD47-blocking antibody further enhanced phagocytosis rates, indicating potential synergistic effects that could be leveraged for cancer immunotherapy .
Pro-inflammatory Response
Conversely, research indicates that while this compound triggers pro-inflammatory effects in human THP-1 macrophages, it does not enhance inflammatory signaling or phagocytosis in murine BMDMs . This discrepancy suggests species-specific responses to GPR84 activation.
Research Findings
Several studies have explored the biological activity of this compound across different contexts:
Implications for Drug Development
The unique properties of this compound as a GPR84 agonist position it as a promising candidate for drug development targeting inflammatory diseases and metabolic disorders. Its ability to enhance macrophage activity against tumors while simultaneously improving metabolic functions in adipose tissues suggests multiple therapeutic avenues.
- Cancer Therapy : The synergistic effect observed when combining this compound with CD47 blockade points towards its potential use in enhancing anti-tumor immunity .
- Metabolic Disorders : Given its role in stimulating BAT activity and mitochondrial function, this compound may also serve as a therapeutic agent for conditions like obesity and diabetes .
Eigenschaften
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-n-Octylaminouracil interact with its target and what are the downstream effects?
A: 6-n-Octylaminouracil acts as a surrogate agonist for G protein-coupled receptor 84 (GPR84) []. This means it binds to GPR84 and mimics the effects of the natural ligand, leading to receptor activation. This activation triggers several downstream effects:
- Increased production of inflammatory mediators: In macrophages, 6-OAU enhances the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 [].
- Enhanced phagocytosis: this compound stimulates bacterial adhesion and phagocytosis in macrophages, contributing to the immune response against pathogens [].
- Increased intracellular Ca2+ levels and mitochondrial respiration: In brown adipose tissue, this compound increases intracellular calcium levels, influencing mitochondrial respiration and ultimately enhancing brown adipocyte activity [].
Q2: What is the role of GPR84 in inflammation, and how does this compound modulate this role?
A: GPR84 is predominantly expressed in immune cells and plays a role in the inflammatory response. Its expression is upregulated by various factors including endotoxemia, hyperglycemia, hypercholesterolemia, LPS, and other pro-inflammatory molecules []. this compound, by activating GPR84, amplifies the inflammatory response, particularly in macrophages [, ]. This suggests that GPR84 antagonists, rather than agonists like this compound, may hold therapeutic potential for inflammatory diseases.
Q3: How does this compound affect brown adipose tissue activity?
A: Studies using mice lacking GPR84 (GPR84-KO) showed increased lipid accumulation and reduced brown adipose tissue (BAT) activity, making them more susceptible to cold []. this compound administration was able to counteract these effects by:
- Restoring thermogenic gene expression in brown adipocytes derived from GPR84-KO mice [].
- Increasing oxygen consumption in these cells, indicating enhanced mitochondrial respiration [].
Q4: What are the potential therapeutic applications of targeting GPR84?
A4: The research suggests that modulating GPR84 activity could have therapeutic benefits in several areas:
- Metabolic disorders: Enhancing GPR84 activity with agonists like this compound could be beneficial for treating metabolic disorders by promoting brown adipose tissue activity and improving energy expenditure [].
- Inflammatory diseases: Blocking GPR84 with antagonists might help to dampen excessive inflammation associated with various chronic conditions [].
- Cancer immunotherapy: While not directly addressed in the provided abstracts, one paper mentions "targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy" [], suggesting potential applications in this field. Further research is needed to explore this avenue.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.